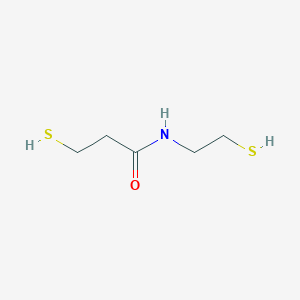
3-Sulfanyl-N-(2-sulfanylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanyl-N-(2-sulfanylethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as thioethylperindoprilate and is a derivative of perindopril, which is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. In
Wirkmechanismus
The mechanism of action of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide is similar to that of perindopril, which works by inhibiting the activity of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, 3-Sulfanyl-N-(2-sulfanylethyl)propanamide reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Biochemical and physiological effects:
Studies have shown that 3-Sulfanyl-N-(2-sulfanylethyl)propanamide exhibits potent ACE inhibitory activity, which leads to a reduction in blood pressure. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Sulfanyl-N-(2-sulfanylethyl)propanamide in lab experiments is its potent ACE inhibitory activity, which makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure. However, one of the limitations of using this compound is its potential toxicity, which needs to be thoroughly investigated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 3-Sulfanyl-N-(2-sulfanylethyl)propanamide. One of the major areas of research is the development of new drugs based on this compound for the treatment of hypertension and heart failure. Another area of research is the investigation of the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of this compound and its safety profile in humans.
Synthesemethoden
The synthesis of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide involves the reaction of perindopril with hydrogen sulfide in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the nucleophilic addition of the thiol group of hydrogen sulfide to the carbonyl group of perindopril, followed by the elimination of water to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Sulfanyl-N-(2-sulfanylethyl)propanamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of drug discovery, where this compound has been shown to exhibit potent ACE inhibitory activity. This makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure.
Eigenschaften
CAS-Nummer |
112806-12-9 |
|---|---|
Produktname |
3-Sulfanyl-N-(2-sulfanylethyl)propanamide |
Molekularformel |
C5H11NOS2 |
Molekulargewicht |
165.3 g/mol |
IUPAC-Name |
3-sulfanyl-N-(2-sulfanylethyl)propanamide |
InChI |
InChI=1S/C5H11NOS2/c7-5(1-3-8)6-2-4-9/h8-9H,1-4H2,(H,6,7) |
InChI-Schlüssel |
YGFYQCWXNUBMGL-UHFFFAOYSA-N |
SMILES |
C(CS)C(=O)NCCS |
Kanonische SMILES |
C(CS)C(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
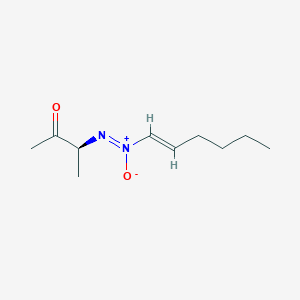


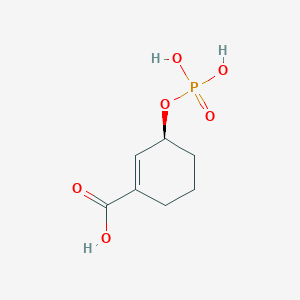

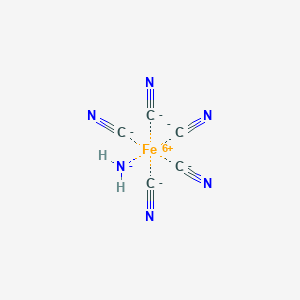
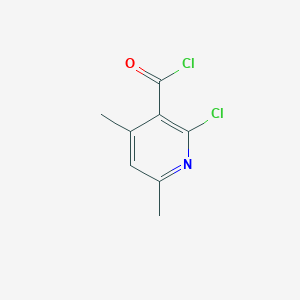
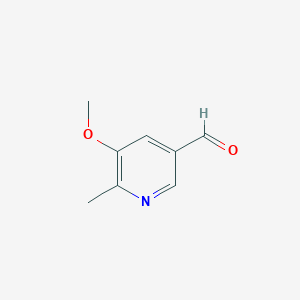
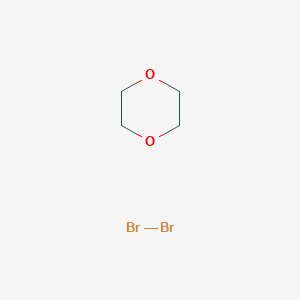
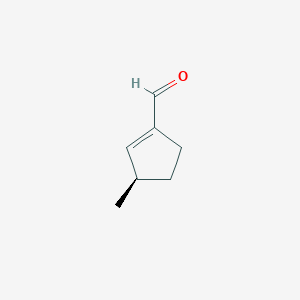
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)

